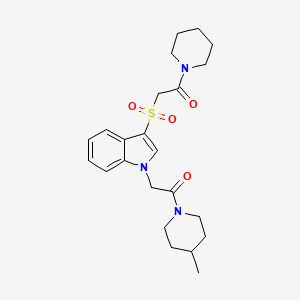

1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-18-9-13-25(14-10-18)22(27)16-26-15-21(19-7-3-4-8-20(19)26)31(29,30)17-23(28)24-11-5-2-6-12-24/h3-4,7-8,15,18H,2,5-6,9-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGVEYWGUFHZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

Final Coupling: The final step involves coupling the indole moiety with the piperidine ring and the sulfonyl group under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Research Findings and Implications

- Sulfonyl vs. Sulfanyl : The target compound’s sulfonyl group (strong electron-withdrawing) may enhance binding to charged residues in enzymes or receptors compared to sulfanyl analogs .

- Piperidine vs. Piperazine : Piperidine rings (as in the target) generally confer better blood-brain barrier penetration than piperazines .

- Fluorinated Analogs : While fluorinated compounds (e.g., ) improve pharmacokinetics, the target’s indole-sulfonyl motif could offer unique selectivity in CNS or kinase targets.

Biological Activity

The compound 1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure

The structure of the compound can be broken down as follows:

- Piperidine moieties : Contribute to the compound's interaction with biological targets.

- Indole ring : Known for its role in various biological activities.

- Sulfonyl group : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of indole and piperidine have been shown to inhibit tumor growth in various cancer cell lines.

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |

| Compound B | U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |

The compound under review is hypothesized to act similarly due to its structural analogies with known anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has been documented extensively. For example, synthesized piperidine sulfonamide derivatives demonstrated potent activity against both bacterial and fungal pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Xanthomonas axonopodis | Effective Inhibition | |

| Fusarium solani | Effective Inhibition |

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Research indicates that piperidine derivatives can function as inhibitors of α-glucosidase, which is crucial in carbohydrate metabolism.

| Enzyme | Compound Type | Inhibition Activity |

|---|---|---|

| α-glucosidase | Piperidine Derivatives | Significant Inhibition |

Molecular docking studies have shown that specific substitutions on the piperidine ring can enhance binding affinity, suggesting a mechanism that could be applicable to the compound .

Case Studies

A few notable studies have highlighted the biological activity of structurally related compounds:

- Study on Anticancer Properties : A series of piperidinyl indole derivatives were tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction at low concentrations.

- Antimicrobial Evaluation : A library of sulfonamide-piperidine compounds was evaluated for their antimicrobial activity against standard strains, showing promising results particularly against Gram-negative bacteria.

- Enzyme Inhibition Studies : Several studies focused on piperidine derivatives as α-glucosidase inhibitors demonstrated that modifications could lead to improved potency compared to standard reference drugs .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways, including sulfonylation of the indole moiety, piperidine ring functionalization, and coupling reactions. Key challenges include low yields due to steric hindrance at the indole C3 position and side reactions during sulfonyl group introduction. Optimization strategies:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilic substitution efficiency .

- Catalysts : Palladium or copper catalysts improve coupling reactions between indole and piperidine derivatives .

- Temperature control : Maintain 0–5°C during sulfonylation to minimize byproducts .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (≥95%) .

Basic: Which spectroscopic methods are most effective for structural confirmation?

Critical techniques include:

- NMR spectroscopy :

- ¹H NMR : Identify indole protons (δ 7.2–7.8 ppm), piperidine methyl groups (δ 1.2–1.4 ppm), and sulfonyl-linked CH₂ (δ 3.5–4.0 ppm) .

- ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and sulfonyl carbons (δ 55–60 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .

Basic: How stable is this compound under varying storage conditions?

Stability depends on functional group sensitivity:

- Light/heat : Store at –20°C in amber vials to prevent indole oxidation and sulfonyl group degradation .

- pH : Avoid prolonged exposure to acidic conditions (pH <5) to prevent piperidine ring protonation and hydrolysis .

- Moisture : Use desiccants (e.g., silica gel) to minimize hygroscopic effects on the sulfonyl group .

Advanced: How can contradictory biological activity data be resolved?

Discrepancies in receptor binding or enzyme inhibition assays may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

- Metabolic interference : Pre-incubate compounds with liver microsomes to assess stability .

- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors or kinases .

Advanced: What strategies enhance structure-activity relationship (SAR) studies?

Focus on modular modifications:

- Indole substitutions : Replace the sulfonyl group with carbonyl or thiocarbonyl to evaluate electron-withdrawing effects .

- Piperidine modifications : Introduce fluorinated or branched alkyl chains to assess lipophilicity and bioavailability .

- Biological testing : Prioritize in vitro assays (e.g., IC₅₀ determination) followed by ADMET profiling (e.g., Caco-2 permeability) .

Advanced: How can computational modeling guide target identification?

- Docking studies : Use Schrödinger Suite or MOE to screen against targets like σ receptors or phosphodiesterases, prioritizing high-score poses .

- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) to identify critical residues (e.g., hydrogen bonds with piperidine nitrogen) .

- QSAR models : Train algorithms on analogs with known IC₅₀ values to predict activity cliffs .

Basic: What safety precautions are required during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .

- Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .

Advanced: How to troubleshoot low yields in the final coupling step?

- Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 indole:piperidine derivative) .

- Microwave-assisted synthesis : Reduce reaction time (20–30 min vs. 12 hrs) and improve homogeneity .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.